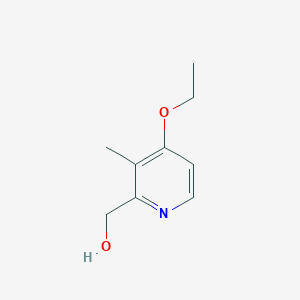![molecular formula C17H11BBrF4NS B3039452 3-(4-Bromophenyl)[1,3]thiazolo[2,3-a]isoquinolin-4-ium tetrafluoroborate CAS No. 107454-04-6](/img/structure/B3039452.png)
3-(4-Bromophenyl)[1,3]thiazolo[2,3-a]isoquinolin-4-ium tetrafluoroborate
説明
The compound “3-(4-Bromophenyl)[1,3]thiazolo[2,3-a]isoquinolin-4-ium tetrafluoroborate” is a nitrogen-rich organic compound . It’s a versatile material used in diverse scientific research. Its unique structure enables it to be employed in various fields, such as medicinal chemistry, materials science, and organic synthesis.
Synthesis Analysis
The synthesis of this compound is related to the synthesis of a formazan and a verdazyl radical . The 3-(4-Bromophenyl)-1,5-diphenylformazan was used as the educt to obtain the 3-(4-bromophenyl)-1,5-diphenylverdazyl radical .Molecular Structure Analysis
The molecular structure of this compound is available on PubChem . The compound forms stacks of dimers, roughly along the a-axis direction of the crystal .科学的研究の応用
Synthesis and Spectroscopic Studies
- The compound has been involved in the synthesis of hydrogenated thiazolo[2,3-a]isoquinolinones and tetrahydro-5H-thiazolo[2,3-a]isoquinolines, showcasing its utility in producing various heterocyclic compounds with potential applications in medicinal chemistry and materials science (Rozwadowska & Sulima, 2001).
Formation of Tetracyclic Derivatives
- It is used in the formation of tetracyclic isoquinoline derivatives. This illustrates its role in complex chemical transformations, possibly leading to novel compounds with unique properties (Roydhouse & Walton, 2007).
Methodology in Synthesis
- A one-pot green methodology involving this compound has been developed for synthesizing thiazolo[2,3-a]isoquinolin-4-ium derivatives, highlighting its role in environmentally friendly chemical processes (Maity et al., 2014).
New Heterocyclic Ring System
- The compound has contributed to the synthesis of new heterocyclic ring systems like Thiazolo[4,5-c]isoquinoline, demonstrating its importance in expanding the diversity of chemical structures available for various applications (Hall & Taurins, 1966).
Luminescent Heterotetracyclic Frameworks
- It has been used in the synthesis of luminescent heterotetracyclic frameworks, indicating potential applications in materials science, particularly in the development of new luminescent materials (Tomashenko, Novikov, & Khlebnikov, 2017).
Crystal and Molecular Structure Analysis
- The crystal and molecular structure of an adduct from this compound has been analyzed, which is crucial for understanding its physical and chemical properties and guiding its applications in various fields (Newton et al., 1967).
特性
IUPAC Name |
3-(4-bromophenyl)-[1,3]thiazolo[2,3-a]isoquinolin-4-ium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrNS.BF4/c18-14-7-5-13(6-8-14)16-11-20-17-15-4-2-1-3-12(15)9-10-19(16)17;2-1(3,4)5/h1-11H;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBLRMPNWBJJGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C2C(=C1)C=C[N+]3=C2SC=C3C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BBrF4NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-(Methylthio)imidazo[1,2-f]pyrimidin-7-amine](/img/structure/B3039374.png)








![2-[(Dimethylamino)methylene]-5-(4-fluorophenyl)-1,3-cyclohexanedione](/img/structure/B3039390.png)